

Application Notes and Protocols for C₁₃H₁₄BrN₃O₄ in Cancer Cell Line Studies

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Compound of Interest

Compound Name: C₁₃H₁₄BrN₃O₄

Cat. No.: B12631142

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Disclaimer: Initial searches for the specific chemical formula **C₁₃H₁₄BrN₃O₄** did not yield dedicated research papers or datasets. The following application notes and protocols are based on a representative anticancer compound with a similar molecular complexity and published data, 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (referred to as Compound 33 in cited literature), to illustrate the required content and format. This compound has been shown to exhibit potent anticancer activity.

Quantitative Data Summary

The cytotoxic and antiproliferative activities of the representative compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI) values are summarized below.

Cell Line	Cancer Type	IC50 (μM)	Growth Inhibition (%) at 10 μM	Citation
MCF-7	Breast Cancer	0.095	87.2	[1] [2]
MDA-MB-231	Breast Cancer (Triple-Negative)	0.620	Not Reported	[1] [2]
Hs578T	Breast Cancer (Triple-Negative)	Not Reported for this specific compound	Not Reported	[1] [2]
Various (Mean)	Leukemia, CNS, Melanoma, Ovarian, Renal, Non-small-cell lung, Colon, Breast, Prostate	Not Reported	73.34	[1]
Leukemia Panel (Mean)	Leukemia	Not Reported	90.6	[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effect of the compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[3\]](#)[\[4\]](#)

Materials:

- Cancer cell lines (e.g., MCF-7, MDA-MB-231)
- Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
- The representative compound stock solution (e.g., 10 mM in DMSO)

- MTT solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 1. Harvest and count the cancer cells.
 2. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
 3. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 1. Prepare serial dilutions of the representative compound in complete culture medium from the stock solution.
 2. After 24 hours of incubation, remove the medium from the wells and add 100 μ L of the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
 3. Incubate the plate for another 48-72 hours.
- MTT Addition and Incubation:
 1. After the treatment period, add 20 μ L of MTT solution to each well.

2. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Formazan Solubilization and Absorbance Reading:
 1. Carefully remove the medium containing MTT from each well.
 2. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
 3. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
 4. Measure the absorbance at 570 nm using a microplate reader.
 - Data Analysis:
 1. Calculate the percentage of cell viability using the following formula:
 - $\% \text{ Viability} = (\text{Absorbance of treated cells} / \text{Absorbance of control cells}) * 100$
 2. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cancer cells treated with the representative compound using flow cytometry.

Materials:

- Cancer cell lines
- The representative compound
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Binding Buffer

- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Cell Treatment:
 1. Seed cells in 6-well plates and allow them to attach overnight.
 2. Treat the cells with the representative compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
- Cell Harvesting and Staining:
 1. Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
 2. Wash the cells twice with cold PBS.
 3. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
 4. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
 5. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 6. Add 400 µL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 1. Analyze the stained cells using a flow cytometer within one hour.
 2. FITC and PI fluorescence are detected in the FL1 and FL3 channels, respectively.
 3. Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for Protein Expression

This protocol is for analyzing the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax) in response to treatment with the representative compound.[\[1\]](#)[\[2\]](#)

Materials:

- Treated and untreated cell lysates
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

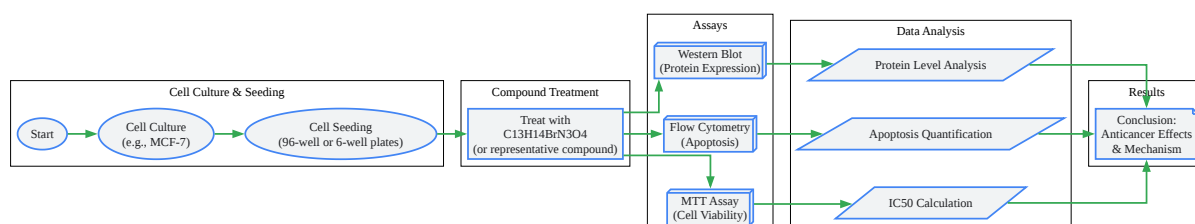
Procedure:

- Protein Extraction and Quantification:
 1. Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.
 2. Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Protein Transfer:
 1. Load equal amounts of protein (20-30 μ g) from each sample onto an SDS-PAGE gel.
 2. Separate the proteins by electrophoresis.

3. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 1. Block the membrane with blocking buffer for 1 hour at room temperature.
 2. Incubate the membrane with the primary antibody overnight at 4°C.
 3. Wash the membrane three times with TBST.
 4. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 5. Wash the membrane again three times with TBST.
 - Detection and Analysis:
 1. Apply the chemiluminescent substrate to the membrane.
 2. Capture the signal using an imaging system.
 3. Quantify the band intensities and normalize to a loading control (e.g., β -actin).

Visualizations

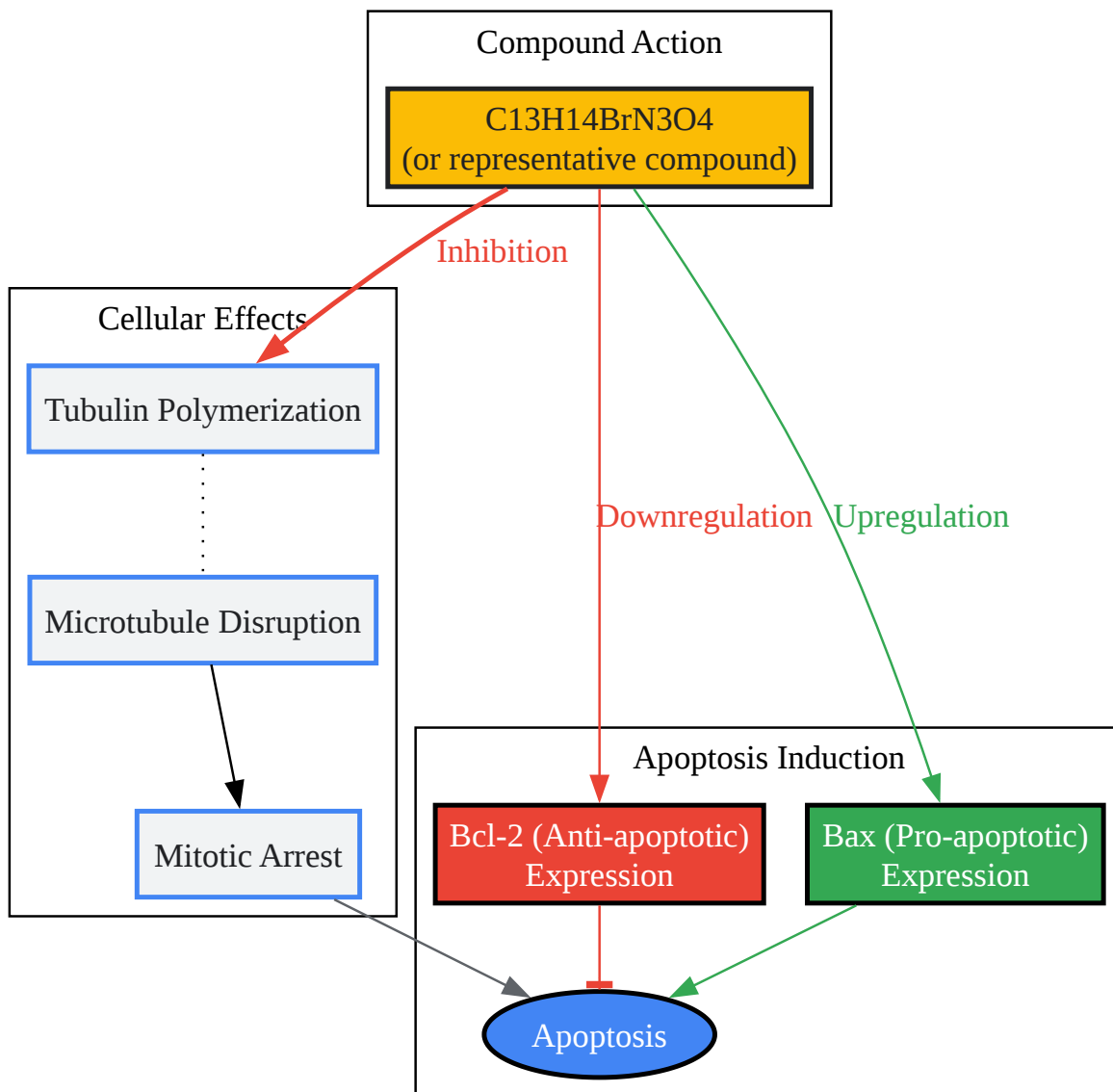
Experimental Workflow



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Caption: Experimental workflow for evaluating the anticancer properties of a compound.

Proposed Signaling Pathway



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Caption: Proposed mechanism of action leading to apoptosis in cancer cells.

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